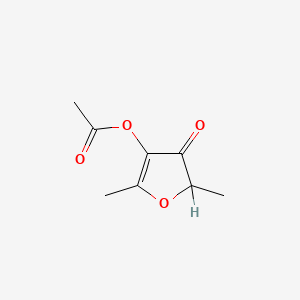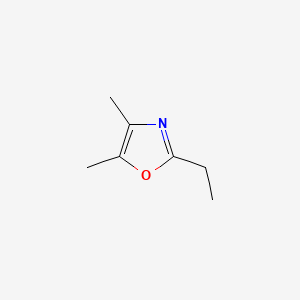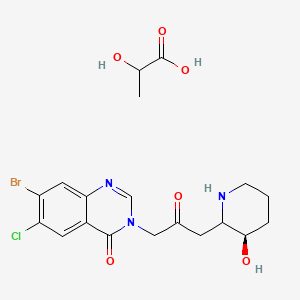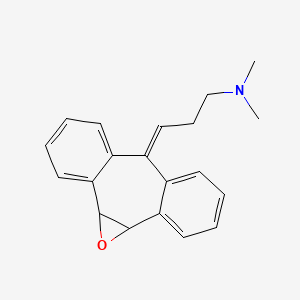
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate, is a heterocyclic compound that appears to be related to the field of organic chemistry focusing on the synthesis and study of heterocycles with potential biological activities. The papers provided delve into the synthesis and properties of various heterocyclic compounds, which can offer insights into the synthesis and characteristics of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For instance, the cyclooligomerization of 2,6-dichloropyrazine and benzyl 2,3-dihydroxybenzoate under microwave irradiation leads to the formation of a racemic pair of ester functionalized ortho-linked oxacalix benzene pyrazine, which can then be transformed into a carboxylic acid functionalized compound . Similarly, the synthesis of biologically active heterocycles can involve the treatment of a keto acid with hydrazine hydrate to yield pyridazinone derivatives, as seen in the synthesis of 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones . These methods may be relevant to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial as it determines their reactivity and interaction with biological targets. The papers describe various heterocycles with different substituents and functional groups. For example, the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine adopts 1,3-alternate conformations in the solid state, which is significant for its supramolecular interactions . Understanding the molecular structure is essential for predicting the behavior of Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds with various reagents can lead to the formation of new structures with potential biological activities. For instance, the interaction of carboxylic acid functionalized compounds with transition metal ions can result in the formation of metal-containing supramolecular complexes . Additionally, the behavior of pyridazinone derivatives towards carbon electrophiles and nucleophiles has been investigated, leading to the synthesis of various derivatives with antimicrobial activity . These reactions are indicative of the types of chemical transformations that the compound of interest may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. The papers highlight the importance of functional groups, such as carboxylic acids and nitrogen atoms, in forming hydrogen bonds and coordinating with metal ions, which can affect solubility, stability, and reactivity . The synthesis of heterocycles in water as a green solvent also emphasizes the environmental aspect of chemical synthesis, which is an important consideration for the physical and chemical properties of the synthesized compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate and its derivatives are primarily involved in the synthesis of complex organic compounds. These compounds serve as intermediate substrates or building blocks in constructing more intricate molecular structures, often with potential biological activities.
Synthesis of Conformationally Constrained Peptidomimetic Derivatives:
- A study outlined the synthesis of a new conformationally constrained peptidomimetic derivative from (S)-pyroglutamic acid, showcasing the chemical versatility of such compounds in mimicking peptide structures (Gloanec et al., 2002).
Formation of Cyclic Products:
- Research indicates that introducing substituents into certain positions of the furan ring of related compounds changes the reaction direction towards the formation of cyclic products, such as pyridazin-3-ones, showcasing the compound's utility in synthesizing diverse heterocyclic structures (Shipilovskikh & Rubtsov, 2015).
Efficient Preparation of Orthogonally Diprotected Hydrazino Acids:
- The compound plays a crucial role in the efficient preparation of N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids, paving the way for the synthesis of various derivatives, including piperazic acid derivatives, illustrating its importance in the synthesis of complex amino acid derivatives (Hannachi et al., 2004).
Synthesis of Pyridazinone Derivatives:
- Studies also focus on the synthesis of various pyridazinone derivatives, highlighting the compound's role in creating pharmacologically relevant structures. These studies provide insights into the methodologies for crafting complex molecular architectures, potentially leading to the development of new therapeutic agents (Soliman & El-Sakka, 2011).
Propiedades
IUPAC Name |
benzyl 4-(5-chloro-6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-14-13(10-18-19-15(14)22)20-6-8-21(9-7-20)16(23)24-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTJVCKNMXWBEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)NN=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640020 |
Source


|
| Record name | Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate | |
CAS RN |
952182-38-6 |
Source


|
| Record name | Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)











